![molecular formula C11H15NO4S B7568287 2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7568287.png)
2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid, commonly referred to as BMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMA is a sulfonylurea derivative and has a molecular weight of 277.36 g/mol. It is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
BMA works by binding to the sulfonylurea receptor 1 (SUR1) on the pancreatic beta cells, which leads to the closure of ATP-sensitive potassium channels and the subsequent depolarization of the cell membrane. This depolarization triggers the release of insulin from the beta cells, which leads to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
BMA has been shown to have hypoglycemic effects by stimulating insulin secretion and improving insulin sensitivity. It has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. BMA has also been shown to have antioxidant properties and has been investigated for its potential use in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BMA is its ability to stimulate insulin secretion and improve insulin sensitivity, which makes it a useful tool for studying glucose homeostasis. BMA has also been shown to have anti-inflammatory and antioxidant properties, which makes it a useful tool for studying the mechanisms underlying these processes. However, one of the limitations of BMA is its potential toxicity, which needs to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of BMA. One area of interest is the potential use of BMA in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the potential use of BMA in the treatment of oxidative stress-related diseases. Further studies are needed to investigate the potential toxicity of BMA and to identify any potential side effects. Additionally, the mechanism of action of BMA needs to be further elucidated to better understand its effects on glucose homeostasis, inflammation, and oxidative stress.
Méthodes De Synthèse
BMA can be synthesized through a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with methylamine, followed by reaction with 2-methylpropanoic acid. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
BMA has been extensively studied for its potential applications in scientific research. It has been shown to have hypoglycemic effects by stimulating insulin secretion and improving insulin sensitivity. BMA has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,10(13)14)12(3)17(15,16)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPGJNYZYPZSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

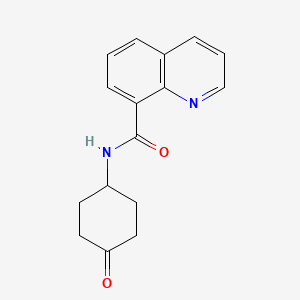
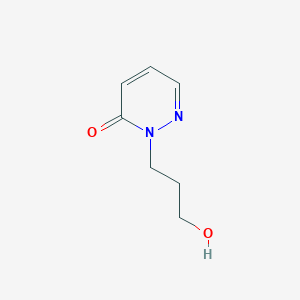
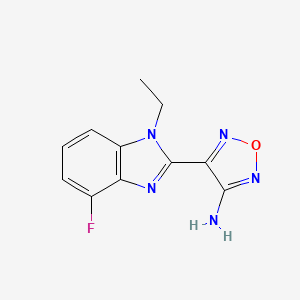
![2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one](/img/structure/B7568214.png)
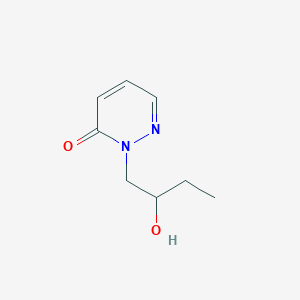
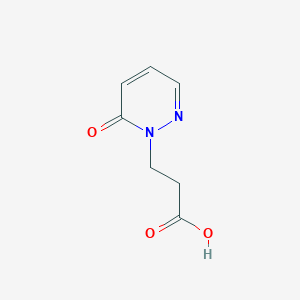
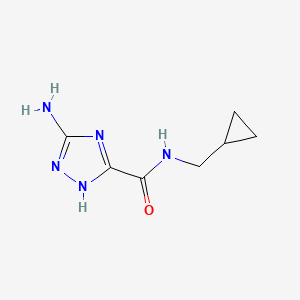
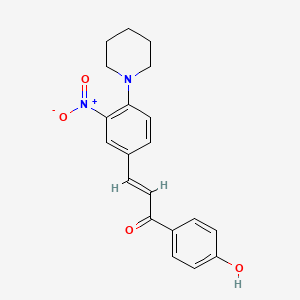

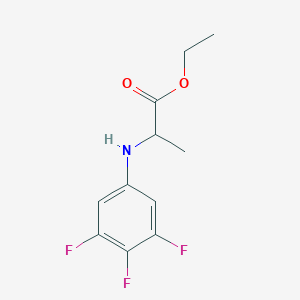
![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)
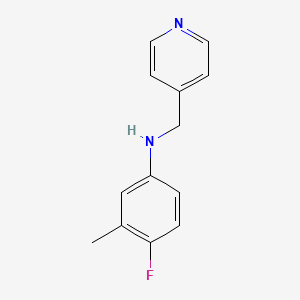
![2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7568294.png)
![2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7568300.png)